5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a heterocyclic compound that belongs to the quinazoline derivatives family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazoquinazoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the imidazo and sulfanyl groups.
Imidazoquinazoline: Compounds with similar ring systems but different substituents.
Chlorophenyl derivatives: Compounds with a chlorophenyl group but different core structures.
Uniqueness
5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is unique due to the presence of both the imidazo and sulfanyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-12-5-3-4-11(8-12)10-23-17-20-14-7-2-1-6-13(14)16-19-9-15(22)21(16)17/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROLVHDDHJEOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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